(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS2/c1-10-14(26-22-19-10)17(24)23-8-4-5-11(9-23)15-20-21-16(25-15)12-6-2-3-7-13(12)18/h2-3,6-7,11H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJYQJRPQHMOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , also known by its CAS number 59565-51-4, is a complex organic molecule that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.49 g/mol. The compound contains a piperidine ring linked to two thiadiazole moieties, which are known for their broad spectrum of biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | |
| Escherichia coli | Significant antibacterial activity | |
| Aspergillus niger | Moderate antifungal activity |
The presence of the fluorophenyl group enhances the compound's interaction with microbial cells, potentially increasing its efficacy.
2. Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been well-documented. Studies have demonstrated that compounds featuring this scaffold can inhibit cancer cell proliferation:
The structural modifications in thiadiazole derivatives significantly influence their cytotoxicity against cancer cells.
3. Anticonvulsant Activity
Thiadiazole derivatives have also been explored for their anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Synthesis Methods
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Thiadiazole Rings : Utilizing thioketones and hydrazines to construct the core thiadiazole structure.
- Piperidine Ring Formation : Introducing piperidine through nucleophilic substitution or cyclization reactions.
- Final Coupling Reaction : Linking the piperidine derivative with the thiadiazole moieties via appropriate coupling agents.
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- A study published in Frontiers in Chemistry demonstrated that novel 1,3,4-thiadiazole derivatives exhibited anti-inflammatory and anticancer activities through various in vitro assays .
- Another research article focused on the synthesis and evaluation of 5-Aryl-1,3,4-thiadiazole-based compounds showed enhanced cytotoxic effects against cancer cell lines when modified with different substituents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related thiadiazole derivatives, focusing on molecular features, synthesis, and biological relevance.
Key Observations
Structural Variations: The target compound uniquely combines a piperidine ring with two distinct thiadiazole systems. In contrast, analogs like those in and utilize thiazolidinone or sulfanyl-linked bis-thiadiazole scaffolds. Fluorophenyl substitution varies: the 2-fluorophenyl group in the target compound may confer different steric/electronic effects compared to the 4-fluorophenyl in or 3-fluorophenyl in .
Synthetic Routes :
- Thiadiazole derivatives are commonly synthesized via cyclization reactions (e.g., mercaptoacetic acid in or Suzuki coupling in ). The target compound’s synthesis likely involves similar methodologies, though specifics are unavailable.
Biological Implications :
- While the target compound’s bioactivity is undocumented, related 1,3,4-thiadiazoles exhibit antifungal, insecticidal, and enzyme-modulating activities . The piperidine moiety may enhance CNS permeability compared to bulkier groups in .
Physicochemical Properties :
- The 4-methyl-1,2,3-thiadiazole in the target compound could increase lipophilicity (logP) relative to the methoxyphenyl group in . Melting points for similar compounds range widely (e.g., 252–255°C in vs. room-temperature solids in ).
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?
- Methodology :
- Stepwise coupling : Prioritize sequential coupling of the piperidine-thiadiazole core with fluorophenyl and methyl-thiadiazole groups to avoid steric hindrance. Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
- Reaction conditions : Maintain anhydrous conditions (e.g., THF or DMF as solvents) and temperatures between 60–80°C to ensure high yields (~70–85%) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- Analytical workflow :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl vs. 4-fluorophenyl shifts at δ 7.2–7.8 ppm) and piperidine ring conformation .
- X-ray crystallography : Resolve crystal packing (e.g., monoclinic system, space group P2₁/c) to validate bond angles (e.g., C-S-N in thiadiazole: ~120°) and fluorine’s electron-withdrawing effects .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Screening strategies :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, monitoring % inhibition at 10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- SAR-driven modifications :
-
Fluorophenyl positioning : Compare 2-fluorophenyl (current compound) vs. 3-/4-fluorophenyl analogs; 2-F substitution enhances π-π stacking with hydrophobic enzyme pockets .
-
Thiadiazole substitution : Replace 4-methyl-1,2,3-thiadiazole with oxadiazole or triazole to modulate electron density and solubility .
-
Piperidine flexibility : Introduce sp³-hybridized carbons via alkylation to improve membrane permeability .
Substituent Biological Activity (IC₅₀) Key Interaction 2-Fluorophenyl 1.2 µM (EGFR) Hydrophobic pocket binding 4-Methyl-thiadiazole 0.8 µM (HeLa) H-bond with kinase hinge region Piperidine (unmodified) 2.5 µM (MCF-7) Moderate cellular uptake
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Techniques for target validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., ~50 nM for EGFR) .
- Molecular docking : Use AutoDock Vina to model ligand-enzyme complexes (e.g., thiadiazole’s sulfur interacting with catalytic cysteine) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by stabilizing proteins in lysates after compound treatment .
Q. How can researchers resolve contradictions in biological data across different assays?
- Troubleshooting framework :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
- Purity verification : Re-analyze batches with HPLC (C18 column, 0.1% TFA/ACN) to detect impurities >0.5% .
- Orthogonal assays : Cross-validate cytotoxicity (MTT) with apoptosis markers (Annexin V/PI) or caspase-3 activation .
Q. What strategies improve the compound’s stability and formulation for in vivo studies?
- Preclinical optimization :
- pH stability : Test degradation kinetics in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using LC-MS .
- Lipid-based formulations : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life .
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., oxidative defluorination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
